2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Lipophilicity Drug-likeness Passive permeability

This 2,2-diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a structurally differentiated research reagent featuring a thioether-linked pyridine moiety absent in ether-based analogs. The C–S–C linker enables controlled oxidation to sulfoxide and sulfone derivatives from a single procurement, unlocking parallel SAR exploration of linker oxidation state. With zero H-bond donors, TPSA of 58.5 Ų, and XLogP of 5.2, it is optimized for BBB penetration and suited for sigma/NMDA receptor screening panels. Use as a matched molecular pair with oxygen-linked analogs to assess linker heteroatom effects on metabolic stability.

Molecular Formula C25H26N2OS
Molecular Weight 402.56
CAS No. 1421475-84-4
Cat. No. B2558835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
CAS1421475-84-4
Molecular FormulaC25H26N2OS
Molecular Weight402.56
Structural Identifiers
SMILESC1CN(CCC1CSC2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N2OS/c28-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-17-14-20(15-18-27)19-29-23-13-7-8-16-26-23/h1-13,16,20,24H,14-15,17-19H2
InChIKeyMPENDCRBJHXKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone (CAS 1421475-84-4) – Procurement-Relevant Compound Profile


2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone (CAS 1421475-84-4; PubChem CID 71800686) is a synthetic piperidine-ethanone derivative featuring a diphenylacetyl core, a piperidine ring, and a distinctive 4-[(pyridin-2-ylthio)methyl] substituent [1]. The compound has a molecular formula of C₂₅H₂₆N₂OS, a molecular weight of 402.56 g/mol, a computed XLogP3-AA of 5.2, and zero hydrogen bond donors [1]. It is currently offered exclusively as a non-human research reagent, and no peer-reviewed biological data specific to this molecule have been published as of the search date. The structural combination of a thioether-linked pyridine moiety and a 2,2-diphenylacetyl amide distinguishes it from both simpler diphenylacetylpiperidine building blocks and ether-linked heterocyclic analogs in the same vendor catalog space.

Why In-Class Piperidine-Ethanone Analogs Cannot Be Interchanged with 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone


Within the 2,2-diphenyl-1-(piperidin-1-yl)ethanone family, modification at the piperidine 4-position is a known determinant of receptor pharmacology. In the structurally related dexoxadrol series, the nature and stereochemistry of the 4-substituent dramatically alter NMDA receptor affinity and sigma receptor selectivity—a hydroxy moiety at position 4 (compound 17d, Ki = 44 nM) confers high NMDA antagonist potency and selectivity over σ₁/σ₂ receptors, whereas methyl ethers with different ring-junction configurations show reversed selectivity profiles [1]. The target compound replaces the hydroxy or alkoxy substituent with a 4-[(pyridin-2-ylthio)methyl] group, introducing a thioether linker that differs in bond length (~1.81 Å for C–S vs. ~1.43 Å for C–O), polarizability, and metabolic susceptibility compared with oxygen-linked analogs such as 2,2-diphenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone [2]. These structural differences preclude simple functional interchange; a procurement decision based solely on core scaffold similarity risks selecting a compound with fundamentally different conformational preferences, target engagement profile, and stability characteristics.

Quantitative Differentiation Evidence for 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone Versus Closest Analogs


Lipophilicity Advantage Over Ether-Linked and Unsubstituted Piperidine Analogs

The target compound exhibits a computed XLogP3-AA of 5.2, which is 1.4 log units higher than the unsubstituted 2,2-diphenyl-1-(piperidin-1-yl)ethanone (predicted XLogP3 ~3.8, based on fragment-based calculation for C₁₉H₂₁NO) and approximately 0.8–1.2 log units higher than the 4-(pyridin-2-yloxy) ether analog (predicted XLogP3 ~4.0–4.4) owing to the greater lipophilicity of the thioether sulfur compared with oxygen [1][2]. The quinolin-8-yloxy analog, in contrast, has a higher molecular weight (422.53 Da) and a more extended aromatic system, yielding a predicted XLogP3 of approximately 5.8–6.0, which exceeds the typical optimal range for CNS drug-likeness (LogP 1–5) [3]. The target compound’s LogP of 5.2 places it at the upper boundary of CNS-favorable lipophilicity, potentially balancing membrane permeability against solubility, while the quinoline analog may face solubility-limited absorption.

Lipophilicity Drug-likeness Passive permeability

Thioether Linker Confers Distinct Metabolic and Conformational Properties Compared With Ether-Linked Analogs

The target compound incorporates a C–S–C thioether bridge connecting the piperidine 4-methylene to the pyridine ring, in contrast to the C–O–C ether linkage found in 2,2-diphenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone [1]. The C–S bond length (~1.81 Å) is approximately 0.38 Å longer than the C–O bond (~1.43 Å), and the C–S–C bond angle (~100°) is more acute than the C–O–C angle (~110°), producing a different spatial orientation of the pyridine ring relative to the piperidine core [2]. Furthermore, thioethers are generally more resistant to Phase I oxidative O-dealkylation compared with alkyl-aryl ethers, which are common metabolic soft spots; instead, thioethers undergo S-oxidation to sulfoxides and sulfones, which can be further metabolized or retain activity [3]. This metabolic divergence means the target compound may exhibit a different in vitro half-life in hepatocyte or microsomal stability assays compared with its ether analog, although no direct comparative data for these specific compounds are currently available.

Metabolic stability Conformational flexibility C–S bond

Position 4 Substitution Pattern Enables Differential Sigma/NMDA Receptor Pharmacology Based on Class-Level SAR

The dexoxadrol analogue series demonstrates that the piperidine 4-position substituent acts as a key selectivity switch between NMDA and sigma receptors. Compound 17d (4-hydroxy substituent, Ki = 44 nM at NMDA receptor) exhibits high NMDA affinity with selectivity over σ₁ and σ₂ receptors, whereas modifications altering the steric or electronic nature of the 4-substituent shift the selectivity profile toward sigma receptors [1]. The target compound’s 4-[(pyridin-2-ylthio)methyl] group introduces a bulkier, more lipophilic moiety with a thioether-linked heterocycle—features that, by class-level inference, would be expected to reduce NMDA affinity and potentially enhance sigma receptor interaction compared with the compact 4-hydroxy or 4-methoxy substituents in the dexoxadrol series [1]. However, no direct receptor binding data are available for the target compound itself, so this differentiation remains a hypothesis grounded in validated SAR from a closely related chemotype.

Sigma receptor NMDA receptor Structure-activity relationship

Absence of Hydrogen Bond Donors Minimizes P-gp Recognition Relative to 4-Hydroxy or 4-Amino Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to 4-hydroxy-substituted piperidine analogs (HBD = 1) such as compound 17d from the dexoxadrol series [1][2]. An HBD count of zero is a recognized favorable parameter for minimizing P-glycoprotein (P-gp) efflux recognition, as P-gp substrates typically contain at least one hydrogen bond donor [3]. In a class-level analysis, the absence of a hydroxyl or amino group at the piperidine 4-position may reduce active efflux at the blood-brain barrier compared with 4-hydroxy analogs, potentially translating to higher CNS exposure at equivalent plasma concentrations.

P-glycoprotein CNS penetration Hydrogen bond donor

Computed Topological Polar Surface Area (TPSA = 58.5 Ų) Falls Within CNS-Favorable Range, Differentiating from Higher-TPSA Heterocyclic Analogs

The target compound has a computed TPSA of 58.5 Ų, below the widely cited CNS penetration threshold of <70 Ų [1][2]. By comparison, the 4-(quinolin-8-yloxy) analog contains an additional oxygen atom and a quinoline nitrogen, which increases TPSA to approximately 68–75 Ų (estimated), placing it at or above the CNS-favorable boundary [3]. The 4-(pyrimidin-4-yloxy) analog, with two additional heterocyclic nitrogen atoms, is predicted to have an even higher TPSA of approximately 70–80 Ų. The target compound’s TPSA of 58.5 Ų, combined with its LogP of 5.2, positions it within the empirically validated CNS drug space defined by the Wager plot, whereas the quinoline and pyrimidine ether analogs approach or exceed the TPSA exclusion boundary.

CNS drug-likeness Topological polar surface area Blood-brain barrier

Only Six Rotatable Bonds Restrict Conformational Entropy Penalty Versus More Flexible Side-Chain Analogs

The target compound has six rotatable bonds, a value below the empirical threshold of ≤10 rotatable bonds associated with favorable oral bioavailability [1][2]. Analogs bearing extended 4-position side chains (e.g., N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide derivatives with 9–11 rotatable bonds) incur a larger conformational entropy penalty upon binding and may exhibit reduced permeability and solubility relative to molecular weight [3]. The target compound’s relatively constrained structure—with the thioether methylene directly linking the piperidine to the pyridine—limits flexibility while retaining sufficient degrees of freedom for induced-fit binding, a balance that more extended or more flexible analogs may not achieve.

Rotatable bonds Oral bioavailability Conformational entropy

Optimal Procurement and Application Scenarios for 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone


CNS-Targeted Screening Library Filler for Sigma Receptor or NMDA Receptor Programs

Based on its TPSA of 58.5 Ų (<70 Ų CNS threshold) and XLogP3-AA of 5.2 (upper boundary of CNS-favorable lipophilicity), the compound is physically optimized for blood-brain barrier penetration [1][2]. The 4-[(pyridin-2-ylthio)methyl] substituent, by class-level SAR analogy to the dexoxadrol series, is anticipated to favor sigma receptor engagement over NMDA receptor binding compared with 4-hydroxy-substituted analogs [3]. Procurement for sigma receptor (σ₁/σ₂) or NMDA receptor screening panels is justified when structurally diverse 4-substituted piperidine ethanone scaffolds are required to explore selectivity space.

Building Block for Synthetic Elaboration via Sulfur Oxidation Chemistry

The thioether linker between the piperidine 4-methylene and the pyridine ring provides a unique synthetic handle not available in ether-linked analogs. Controlled oxidation of the thioether to the corresponding sulfoxide or sulfone can generate two additional derivatives from a single procurement, enabling parallel SAR exploration of linker oxidation state [1]. This synthetic versatility is absent in the 4-(pyridin-2-yloxy) or 4-(quinolin-8-yloxy) ether analogs, where the ether linkage is chemically inert under mild oxidation conditions.

Metabolic Stability Comparator in Thioether-vs-Ether Head-to-Head Profiling

Because the target compound contains a C–S–C thioether bridge while close analogs feature C–O–C ether linkages, the pair can serve as matched molecular pairs to experimentally assess the impact of linker heteroatom on metabolic stability [1][2]. The predicted divergence in Phase I metabolism—S-oxidation for the target vs. O-dealkylation for the ether analog—can be tested in liver microsome or hepatocyte assays, generating transferable SAR insights for future compound design in the piperidine-ethanone series.

Reference Compound for Computational Docking Studies Involving Thioether-Containing Piperidine Ligands

With no hydrogen bond donors (HBD = 0) and a rigid thioether-linked pyridine moiety, the compound provides a clean computational test case for evaluating the contribution of sulfur-mediated hydrophobic contacts and sulfur–π interactions in sigma or NMDA receptor binding pockets [1][2]. Its well-defined computed properties (MW 402.56, LogP 5.2, TPSA 58.5 Ų, RotB 6) make it suitable as a calibration standard for in silico models predicting CNS permeability and receptor occupancy.

Quote Request

Request a Quote for 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.